5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione

Catalog No.
S6614378
CAS No.
893737-16-1
M.F
C10H7FN2O2
M. Wt
206.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione

CAS Number

893737-16-1

Product Name

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione

IUPAC Name

5-(4-fluorophenyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15)

InChI Key

POVHEJULQADVNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)F

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)NC2=O)F
  • Antiviral Activity: Pyrimidine derivatives have been investigated for their antiviral properties []. The presence of the fluorophenyl group and the hydroxyl groups on DHFPP might offer interesting avenues for research in this area. Further studies are needed to determine its efficacy against specific viruses.
  • Enzyme Inhibition: Some pyrimidine derivatives act as enzyme inhibitors. The specific functional groups on DHFPP could potentially interact with the active site of certain enzymes, leading to inhibition. However, in-vitro and in-vivo studies are required to validate this hypothesis for DHFPP.
  • Modulating Biological Processes: Pyrimidines are known to play a role in various biological processes []. DHFPP, with its unique structure, might have the potential to modulate specific cellular pathways. Research focused on understanding its interaction with cellular components is necessary.

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione, also known as 6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione, is a heterocyclic compound characterized by a pyrimidinedione core. This compound features a 4-fluorophenyl group that is significant for its potential biological activities and applications in various scientific fields. The fluorine substitution in the phenyl ring enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug development .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, utilizing reagents like sodium methoxide or potassium tert-butoxide.

The biological activity of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione has been explored in various studies. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. Specifically, its derivatives have shown anti-inflammatory properties and have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important targets in pain management and inflammation . The compound's structure-activity relationship indicates that modifications to the pyrimidine core can significantly enhance its biological efficacy.

The synthesis of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

  • Reaction of 4-Fluorobenzaldehyde with Barbituric Acid: This reaction is facilitated by a base such as sodium hydroxide in an aqueous or organic solvent.
  • Heating: The reaction mixture is heated to promote the formation of the desired product.
  • Purification: Techniques such as recrystallization and chromatography are employed to isolate the compound in pure form .

Industrial synthesis may utilize continuous flow reactors to optimize yield and purity.

5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione has several notable applications:

  • Medicinal Chemistry: Investigated for therapeutic effects including anti-inflammatory and anticancer activities.
  • Chemical Research: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Explored for developing new materials with specific properties such as polymers and coatings .

Studies on the interactions of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione with biological targets have revealed its potential as an enzyme inhibitor. In vitro assays have demonstrated its ability to inhibit COX enzymes effectively, suggesting its utility in treating inflammatory conditions. Further research into its binding affinity and mechanism of action is ongoing to fully elucidate its pharmacological profile .

Several compounds share structural similarities with 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione. These include:

  • 2,4(1H,3H)-Pyrimidinedione, 6-[(4-chlorophenyl)methyl]-
  • 2,4(1H,3H)-Pyrimidinedione, 6-[(4-bromophenyl)methyl]-
  • 2,4(1H,3H)-Pyrimidinedione, 6-[(4-methylphenyl)methyl]-

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione lies primarily in the presence of the fluorine atom in the phenyl ring. This substitution can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atom enhances lipophilicity and metabolic stability while potentially increasing binding affinity to molecular targets . This makes it a valuable candidate for further research in drug development and therapeutic applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

206.04915563 g/mol

Monoisotopic Mass

206.04915563 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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